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Compound of Interest

Compound Name: 2-lodopentane

Cat. No.: B127505

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 2-iodopentane (CAS No: 637-97-8), a secondary alkyl halide of significant
interest in organic synthesis. This document details its structural and spectroscopic
characteristics, reactivity in key organic reactions, and provides generalized experimental
protocols relevant to its synthesis and transformation.

Core Physical and Chemical Properties

2-lodopentane is a colorless liquid characterized as a five-carbon straight-chain alkane with an
iodine atom attached to the second carbon.[1] This structure classifies it as a secondary alkyl
halide, which dictates its chemical reactivity.[1] Its key physical and identifying properties are
summarized in the table below.
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Property Value Reference
Molecular Formula CsHaal [2][3]
Molecular Weight 198.05 g/mol [3114]

CAS Number 637-97-8 [2]
Appearance Colorless liquid [1]

Density 1.52 g/cm3 [2]

Boiling Point 146.6 °C at 760 mmHg [2]

Melting Point -85.6 °C (estimate)

Flash Point 44.6 °C [2]
Refractive Index 1.497 [2]

B Soluble in chloroform; less
Solubility ) [1]
soluble in water.

Canonical SMILES Cccco)l

JUPBFIYJUCWJCT-

InChlKe
Y UHFFFAOYSA-N

Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural confirmation of 2-iodopentane. The following
table summarizes the expected spectral characteristics.
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Key Features and Expected Chemical

Spectrum Type
s oA Shifts ()

The spectrum is characterized by complex
splitting patterns due to the various proton
environments. The proton on the carbon bearing
the iodine (C2) will appear as a multiplet
significantly downfield. The terminal methyl

IH NMR
groups (C1 and C5) and methylene groups (C3
and C4) will have distinct signals, with splitting
determined by adjacent protons according to the
n+1 rule. For example, the C1 methyl protons

will be split into a doublet by the C2 proton.

The spectrum will show five distinct signals
corresponding to the five carbon atoms in
different chemical environments. The carbon

13C NMR atom bonded to the electronegative iodine (C2)
will be the most downfield signal. The chemical
shift for the C-I carbon is typically in the range of
20-40 ppm.

The spectrum will be dominated by C-H
stretching and bending vibrations. Key
absorptions include strong C-H stretching peaks
'R Spectroscopy just below 3000 cm~t and a characteristic C-I
stretching absorption in the fingerprint region,

typically around 500-600 cm~1.

Chemical Reactivity and Pathways

As a secondary alkyl halide, 2-iodopentane can undergo both nucleophilic substitution (Sn1
and Sn2) and elimination (E1 and E2) reactions. The operative mechanism is highly dependent
on the nature of the nucleophile/base, the solvent, and the temperature. lodine is an excellent
leaving group, facilitating these transformations.

The diagram below illustrates the competing reaction pathways available to 2-iodopentane
when treated with a species that can act as both a nucleophile and a base (Nu=/B~).
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Figure 1: Competing reaction pathways for 2-iodopentane.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent
reaction of 2-iodopentane. These protocols are generalized and may require optimization
based on specific laboratory conditions and reagent purity.

Synthesis of 2-lodopentane from 2-Pentanol

This procedure outlines the conversion of a secondary alcohol to a secondary alkyl iodide
using triphenylphosphine and iodine, a common and effective method.

Workflow Diagram:
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Figure 2: Workflow for the synthesis of 2-iodopentane.
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Methodology:

Reaction Setup: To a solution of 2-pentanol (1.0 eq.), triphenylphosphine (1.2 eq.), and
imidazole (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g.,
nitrogen or argon), cool the mixture to 0 °C in an ice bath.

Addition of lodine: Add iodine (1.2 eq.) portion-wise to the stirred solution. The reaction is
exothermic and the addition should be controlled to maintain the temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate (Na2S203) to consume excess iodine.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
diethyl ether or additional DCM (3x).

Washing: Combine the organic layers and wash sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by fractional distillation under
reduced pressure or by column chromatography on silica gel to yield pure 2-iodopentane.

Dehydrohalogenation of 2-lodopentane (E2 Elimination)

This protocol describes the elimination of HI from 2-iodopentane to form a mixture of alkenes,
a classic example of an E2 reaction using a strong base.

Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-
iodopentane (1.0 eq.) in ethanol.
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Addition of Base: Add a solution of potassium hydroxide (KOH, 3.0 eq.) in ethanol to the
flask.

Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can
be monitored by GC-MS. According to Saytzeff's rule, the major product will be the more
substituted alkene (2-pentene), with the less substituted alkene (1-pentene) as the minor
product.[1]

Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of
cold water.

Extraction: Extract the aqueous mixture with a low-boiling point organic solvent such as
pentane or diethyl ether (3x).

Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over
anhydrous Na2SOa.

Product Isolation: Carefully remove the solvent by distillation to isolate the mixture of
pentene isomers. Further purification and separation can be achieved by fractional distillation
if required.

Nucleophilic Substitution with Azide (Sn2 Reaction)

This protocol provides a general method for the synthesis of 2-azidopentane from 2-
iodopentane via an Sn2 reaction, drawing from modern microwave-assisted techniques which
offer enhanced reaction rates and yields.

Methodology:

» Reaction Setup: In a microwave process vial, combine 2-iodopentane (1.0 eq.), sodium
azide (NaNs, 1.5 eq.), and an aqueous medium (e.g., water or a water/acetone mixture).

» Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a
specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). The
reaction should be monitored for pressure changes.

o Workup: After cooling, dilute the reaction mixture with water.
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o Extraction: Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).

e Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous
Naz2SO0a.

 Purification: After filtration and concentration of the solvent, the crude 2-azidopentane can be
purified by column chromatography on silica gel.

Safety Information

2-lodopentane is a flammable liquid and vapor. It is harmful if swallowed and causes skin and
serious eye irritation. It may also cause respiratory irritation or allergy-like symptoms if inhaled.
[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a
lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated
fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b127505#2-iodopentane-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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